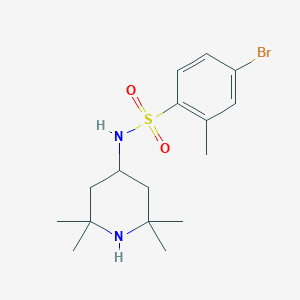
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a modulator of ion channels, particularly the voltage-gated sodium channels. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the modulation of ion channels, particularly the voltage-gated sodium channels. It has been shown to bind to the channel protein and alter its conformation, thereby affecting the flow of ions through the channel. This, in turn, affects the excitability of cells, particularly neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide are largely dependent on its mechanism of action. It has been shown to affect the excitability of cells, particularly neurons, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one of the limitations is its potential toxicity, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly those affecting the nervous system. Another direction is the study of its effects on other ion channels and its potential as a modulator of these channels. Additionally, the development of more specific and less toxic analogs of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide may also be an area of future research.
Synthesemethoden
The synthesis of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to obtain the final product.
Eigenschaften
Produktname |
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H25BrN2O2S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-bromo-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O2S/c1-11-8-12(17)6-7-14(11)22(20,21)18-13-9-15(2,3)19-16(4,5)10-13/h6-8,13,18-19H,9-10H2,1-5H3 |
InChI-Schlüssel |
GQYKKLLPJLZLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)

![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
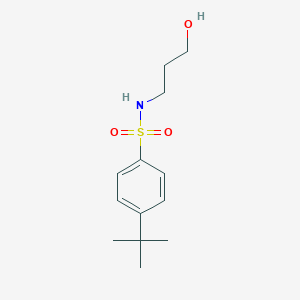
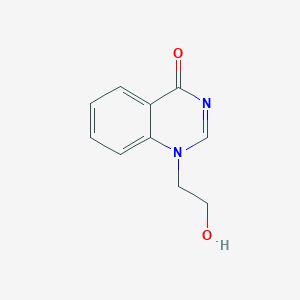
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
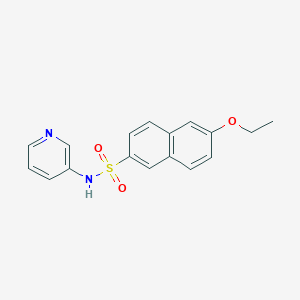
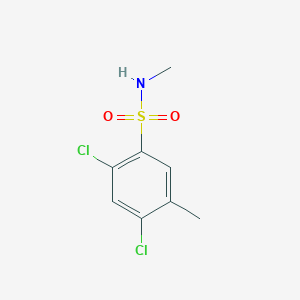

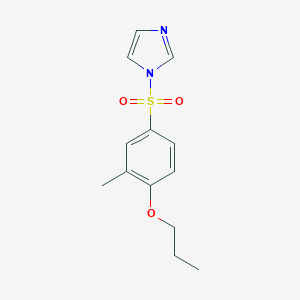
![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)